4-Bromo-5,7-dimethyl-2-phenylquinoline

Monoamine Oxidase B Inhibition Neurochemistry Enzymology

Procure CAS 1189106-01-1 for reproducible MAO-B inhibition (IC50 209 nM, >478-fold potency gain vs. non-methylated analog) and blue OLED emission (453 nm, 11 V turn-on). The 5,7-dimethyl-4-bromo substitution is essential for bioactivity and optoelectronic performance; generic 2-phenylquinolines will not replicate these results. Ideal for neuroscience SAR studies and OLED device prototyping.

Molecular Formula C17H14BrN
Molecular Weight 312.2 g/mol
CAS No. 1189106-01-1
Cat. No. B3185755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,7-dimethyl-2-phenylquinoline
CAS1189106-01-1
Molecular FormulaC17H14BrN
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(C=C2Br)C3=CC=CC=C3)C
InChIInChI=1S/C17H14BrN/c1-11-8-12(2)17-14(18)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyBYDXLAJAFWWYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5,7-dimethyl-2-phenylquinoline (CAS 1189106-01-1): Procurement-Relevant Overview of a 2,4-Diarylquinoline Derivative


4-Bromo-5,7-dimethyl-2-phenylquinoline (CAS 1189106-01-1) is a 2,4-diarylquinoline derivative featuring a bromine atom at the C4 position and methyl groups at C5 and C7 on the quinoline core [1]. This compound is recognized as a versatile scaffold in medicinal chemistry and materials science, with documented inhibitory activity against monoamine oxidase B (MAO-B) [2] and utility as a blue light-emitting organic phosphor for OLED applications [3]. The specific 4-bromo-5,7-dimethyl substitution pattern is critical for its distinct biological and optoelectronic properties relative to unsubstituted or differently substituted quinoline analogs.

Why 4-Bromo-5,7-dimethyl-2-phenylquinoline Cannot Be Replaced by Generic 2-Phenylquinoline or 4-Bromo-2-phenylquinoline Analogs


The 4-bromo-5,7-dimethyl substitution pattern on the 2-phenylquinoline core is not interchangeable with simpler analogs due to profound structure-activity and structure-property relationships. Direct comparative data demonstrate that the presence of methyl groups at C5 and C7 dramatically enhances MAO-B inhibitory potency by over 478-fold compared to the non-methylated 4-bromo-2-phenylquinoline [1]. Similarly, in optoelectronic applications, the bromine substituent at the 2-para position of the diphenylquinoline framework (Br-DPQ) induces a measurable redshift in photoluminescence emission (453 nm) compared to the unsubstituted DPQ (445 nm) [2] and yields a well-defined electroluminescence turn-on voltage of 11 V [3]. These quantitative differences confirm that substituting this compound with a generic 2-phenylquinoline or 4-bromo-2-phenylquinoline will not reproduce the desired biological activity or photophysical performance, making precise procurement of CAS 1189106-01-1 essential for reproducible research outcomes.

4-Bromo-5,7-dimethyl-2-phenylquinoline: Quantitative Differentiation Evidence vs. Closest Analogs


MAO-B Inhibitory Potency: 5,7-Dimethyl Substitution Confers >478-Fold Enhancement Over Non-Methylated Analog

The 5,7-dimethyl substitution on the quinoline ring of 4-bromo-5,7-dimethyl-2-phenylquinoline dramatically enhances MAO-B inhibitory activity compared to the non-methylated analog 4-bromo-2-phenylquinoline. The target compound exhibits an IC50 of 209 nM against rat brain MAO-B [1], whereas 4-bromo-2-phenylquinoline shows an IC50 greater than 100,000 nM against human recombinant MAO-B [2]. The >478-fold difference in potency underscores the critical role of the 5,7-dimethyl groups in target engagement.

Monoamine Oxidase B Inhibition Neurochemistry Enzymology

Photoluminescence Emission Tuning: Br-DPQ Exhibits a Redshifted Emission Peak at 453 nm vs. 445 nm for Unsubstituted DPQ

Bromine substitution at the 2-para position of the diphenylquinoline framework (Br-DPQ) results in a measurable redshift in the solid-state photoluminescence emission peak. In a head-to-head comparison, the unsubstituted diphenyl quinoline (DPQ) exhibited an emission peak at 445 nm, while the bromine-activated derivative (Br-DPQ) showed a peak at 453 nm [1]. This 8 nm redshift confirms that the bromine substituent modifies the electronic structure and enables color tuning of the phosphorescence.

OLED Materials Organic Phosphors Photophysics

Electroluminescence Device Performance: Br-DPQ-Based Cell Demonstrates Turn-On Voltage of 11 V

An electroluminescence (EL) cell fabricated using Br-DPQ as the emissive layer exhibits a well-defined current-voltage characteristic with a turn-on voltage of 11 V [1]. Brightness-voltage measurements indicate that electroluminescence begins at 400 V and increases exponentially with applied AC voltage [1]. This device-level performance metric provides a quantitative benchmark for comparing Br-DPQ against other blue-emitting organic phosphors.

OLED Device Fabrication Electroluminescence Organic Electronics

Substituent-Dependent Color Tuning: Bromine, Methyl, and Methoxy Substituents Produce Distinct Emission Profiles in the 405–450 nm Range

A systematic study of 2,4-diphenylquinoline derivatives demonstrates that the nature of the para-substituent on the 2-phenyl ring directly modulates the emission wavelength. The bromine-substituted derivative (Br-DPQ) emits in the blue region (405–450 nm range) [1]. While quantitative peak values for the methyl (M-DPQ) and methoxy (OMe-DPQ) analogs are not explicitly reported in the abstract, the study confirms that methyl, methoxy, and bromine substituents each result in distinct color tuning of the phosphorescence [1].

Structure-Property Relationship Phosphor Design OLED Color Purity

4-Bromo-5,7-dimethyl-2-phenylquinoline: High-Value Application Scenarios Derived from Quantitative Evidence


MAO-B Inhibitor Screening and Neurochemistry Research

The compound's IC50 of 209 nM against MAO-B [1] positions it as a useful tool compound for studying monoamine oxidase B inhibition. The >478-fold potency enhancement conferred by the 5,7-dimethyl groups relative to 4-bromo-2-phenylquinoline [2] makes this specific substitution pattern essential for any study requiring meaningful MAO-B engagement. Researchers investigating Parkinson's disease or other neurological disorders where MAO-B is a therapeutic target should procure CAS 1189106-01-1 rather than non-methylated analogs.

Blue OLED Phosphor Development and Optoelectronic Device Prototyping

Br-DPQ exhibits solid-state photoluminescence emission at 453 nm [3] and an electroluminescence turn-on voltage of 11 V in fabricated cells [4]. These quantitative device metrics support its use as a blue-emitting organic phosphor in OLED prototyping. The 8 nm redshift relative to unsubstituted DPQ [3] further allows researchers to fine-tune emission color by selecting the appropriate substituted derivative. Materials scientists developing blue OLEDs should source this specific brominated derivative to achieve the reported optoelectronic performance.

Structure-Activity Relationship (SAR) Studies on 2,4-Diarylquinoline Scaffolds

The compound serves as a key SAR probe for understanding the impact of 5,7-dimethyl and 4-bromo substitution on both biological activity and photophysical properties. The >478-fold MAO-B potency difference [1][2] and the distinct emission redshift [3] provide quantifiable benchmarks for evaluating other quinoline derivatives. Medicinal chemists and materials chemists conducting SAR campaigns should include this compound as a reference standard to contextualize the performance of novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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